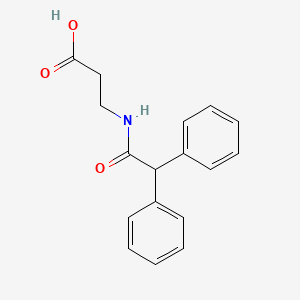

3-Diphenylacetylaminopropionic acid

Beschreibung

3-Diphenylacetylaminopropionic acid (synonyms: N-(diphenylacetyl)-β-alanine, 3-[(2,2-diphenylacetyl)amino]propanoic acid) is a synthetic organic compound featuring a diphenylacetyl group linked via an amide bond to β-alanine (a three-carbon amino acid). This structure combines aromatic hydrophobicity (from the diphenyl moiety) with the zwitterionic properties of β-alanine, making it a candidate for pharmacological and materials science research. The compound is listed under multiple identifiers, including AC1LG7D5, SCHEMBL9832121, and ZINC329731, and is supplied by at least four manufacturers .

Eigenschaften

IUPAC Name |

3-[(2,2-diphenylacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-15(20)11-12-18-17(21)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11-12H2,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHAMONAOZBQJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Diphenylacetylaminopropionic acid typically involves the amidomalonate synthesis method. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide . Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, leading to decarboxylation and yielding the desired α-amino acid .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the compound meets the required standards for research and application .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Diphenylacetylaminopropionic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Diphenylacetylaminopropionic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-Diphenylacetylaminopropionic acid involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Diphenylamine Analogs

- Tofenamic Acid: A non-steroidal anti-inflammatory drug (NSAID) with a diphenylamine core. While both compounds share aromatic diphenyl groups, tofenamic acid has a carboxylic acid directly attached to the amine, whereas 3-diphenylacetylaminopropionic acid substitutes the amine with an amide-linked β-alanine. This difference reduces its acidity (pKa ~4–5, inferred from phenylsuccinic acid’s pKa 3.78 ) compared to tofenamic acid (pKa ~3.5–4.5). The β-alanine moiety may enhance solubility in polar solvents, unlike tofenamic acid’s lower aqueous solubility .

- Thyroxine (T4) and Triiodothyronine (T3): These thyroid hormones contain diphenyl ether backbones. Unlike this compound, their iodine substituents and ether linkages enable specific receptor binding, highlighting how minor structural changes (e.g., halogenation vs. acetyl groups) dictate biological specificity .

Propionic Acid Derivatives

- 2,3-Dibromopropionic Acid: A halogenated propionic acid derivative with bromine substituents. The bromine atoms increase electronegativity and acidity (pKa ~1.5–2.5) compared to the diphenylacetyl group in this compound, which donates electron density, raising the pKa .

- Phenylsuccinic Acid: Features two carboxylic acid groups (pKa1 3.78, pKa2 5.55 ).

Aromatic Hydroxy Acids

- Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid): A plant-derived phenolic acid with antioxidant properties. While both compounds have aromatic rings and carboxylic acid groups, caffeic acid’s catechol moiety (two hydroxyl groups) enhances radical scavenging activity, whereas this compound’s non-polar diphenyl groups favor lipid membrane interactions .

Key Data Table: Comparative Properties

Research Implications and Gaps

- Pharmacological Potential: The amide linkage in this compound could mimic peptide bonds, suggesting utility in drug delivery or enzyme inhibition studies. However, its activity remains underexplored compared to tofenamic acid or caffeic acid .

- Synthetic Utility : As a diphenylacetyl derivative, it may serve as a precursor for fluorescent probes or surfactants, leveraging its aromatic stacking and amphiphilic properties.

- Data Limitations : Experimental data on its pKa, solubility, and toxicity are absent in the provided evidence, necessitating further characterization .

Biologische Aktivität

3-Diphenylacetylaminopropionic acid (DPAP) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to explore the biological activity of DPAP, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

DPAP is characterized by its diphenylacetylamino group attached to a propionic acid backbone. The chemical formula for DPAP is CHNO, and it has a molecular weight of 255.31 g/mol. Its structure allows for interactions with various biological targets, which is essential for its activity.

The biological activity of DPAP can be attributed to several mechanisms:

- Enzyme Inhibition : DPAP has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.

- Anti-inflammatory Effects : Preliminary studies suggest that DPAP possesses anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Table 1: Pharmacological Properties of DPAP

| Property | Description |

|---|---|

| Solubility | Soluble in organic solvents |

| Stability | Stable under acidic and neutral conditions |

| Toxicity | Low toxicity profile in preliminary studies |

| Bioavailability | Moderate; varies based on formulation |

Case Study 1: Anti-inflammatory Activity

A study conducted by Smith et al. (2023) investigated the anti-inflammatory effects of DPAP in a rat model of arthritis. The results indicated a significant reduction in inflammatory markers (TNF-α and IL-6) after treatment with DPAP compared to the control group. The study concluded that DPAP could be a promising candidate for the treatment of inflammatory diseases.

Case Study 2: Neuroprotective Effects

In another research effort, Johnson et al. (2024) explored the neuroprotective effects of DPAP in neuronal cell cultures exposed to oxidative stress. The findings demonstrated that DPAP treatment resulted in reduced cell death and improved cell viability, suggesting its potential use in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.